2-(3-Chloroazetidin-3-yl)acetonitrile
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Overview
Description
2-(3-Chloroazetidin-3-yl)acetonitrile is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroazetidin-3-yl)acetonitrile typically involves the reaction of 3-chloroazetidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with 3-chloroazetidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloroazetidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
2-(3-Chloroazetidin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloroazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in radical reactions, where it forms reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)acetonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloroazetidine: Similar structure but without the acetonitrile group, affecting its reactivity and applications.
Acetonitrile: A simpler nitrile compound, used as a solvent and reagent in various chemical reactions.
Uniqueness
The chlorine atom further enhances its reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H7ClN2 |
---|---|
Molecular Weight |
130.57 g/mol |
IUPAC Name |
2-(3-chloroazetidin-3-yl)acetonitrile |
InChI |
InChI=1S/C5H7ClN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2 |
InChI Key |
OWUOCZAVKOGUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC#N)Cl |
Origin of Product |
United States |
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